molecular formula C7H5ClIN3 B1472190 5-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1471262-95-9

5-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1472190
M. Wt: 293.49 g/mol
InChI Key: CDUHNONQJCEEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987250B2

Procedure details

To a solution of 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine (102 mg, 0.365 mmol) in DMF (3 mL), was added Cs2CO3 (237 mg, 0.73 mmol), MeI (35 μL, 0.55 mmol). The reaction mixture was stirred at room temperature for 3 hours. The reaction mixture was diluted with EtOAc and water, the organic phase was dried over MgSO4, filtered, concentrated and purified by silica gel column, eluting by 0-50% EtOAc in hexanes to give the product containing the isomer 5-chloro-3-iodo-2-methyl-2H-pyrazolo[4,3-b]pyridine (in about 1.5:1 ratio). LCMS-ESI+: calc'd for C7H5Cl1N3: 293.9 (M+H+); Found: 294.1 (M+H+).
Quantity
102 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
237 mg
Type
reactant
Reaction Step One
Name
Quantity
35 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
5-chloro-3-iodo-2-methyl-2H-pyrazolo[4,3-b]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]2[C:8]([I:11])=[N:9][NH:10][C:5]2=[CH:4][CH:3]=1.[C:12]([O-])([O-])=O.[Cs+].[Cs+].CI.ClC1C=CC2C(=C(I)N(C)N=2)N=1>CN(C=O)C.CCOC(C)=O.O>[Cl:1][C:2]1[N:7]=[C:6]2[C:8]([I:11])=[N:9][N:10]([CH3:12])[C:5]2=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
102 mg
Type
reactant
Smiles
ClC1=CC=C2C(=N1)C(=NN2)I
Name
Cs2CO3
Quantity
237 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
35 μL
Type
reactant
Smiles
CI
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
5-chloro-3-iodo-2-methyl-2H-pyrazolo[4,3-b]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC=2C(N1)=C(N(N2)C)I
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column
WASH
Type
WASH
Details
eluting by 0-50% EtOAc in hexanes
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=CC=C2C(=N1)C(=NN2C)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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